3-BOC-D-2,3-Diaminopropionic acid methyl ester HCl
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Description
3-BOC-D-2,3-Diaminopropionic acid methyl ester HCl is a useful research compound. Its molecular formula is C9H19ClN2O4 and its molecular weight is 254.711. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is used as a derivative of amino acids for the synthesis of peptide chains . It’s also used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor .
Mode of Action
As a derivative of amino acids, it likely interacts with its targets by being incorporated into peptide chains during their synthesis .
Biochemical Pathways
The compound is involved in the synthesis of peptide chains . It’s also used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor . These inhibitors can affect various biochemical pathways, including those involved in bacterial cell wall synthesis (glucosamine synthase) and muscle contraction (myosin kinase).
Pharmacokinetics
As a derivative of amino acids, it’s likely to be well-absorbed and distributed throughout the body, metabolized by standard amino acid metabolic pathways, and excreted via the kidneys .
Result of Action
As a derivative of amino acids, it’s likely to be involved in protein synthesis and may affect cellular functions depending on the specific proteins it helps synthesize .
Action Environment
Like other amino acid derivatives, factors such as ph, temperature, and the presence of other molecules could potentially influence its stability and efficacy .
Biological Activity
3-BOC-D-2,3-Diaminopropionic acid methyl ester hydrochloride (commonly referred to as 3-BOC-D-Dap-OMe HCl) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 3-BOC-D-Dap-OMe HCl is C₉H₁₉ClN₂O₄, with a molecular weight of approximately 254.71 g/mol. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group of the diamino acid structure, which enhances its stability during synthesis and application in peptide chemistry .
Synthesis
The synthesis of 3-BOC-D-Dap-OMe HCl typically involves several steps, including the protection of the amino group and subsequent esterification. The presence of the Boc group allows for selective reactions while maintaining the integrity of the core structure, making it a versatile building block for peptide synthesis.
While 3-BOC-D-Dap-OMe HCl itself may not exhibit direct biological activity, it serves as a precursor for more complex peptides that can interact with various biological targets. These peptides may function as enzyme inhibitors, receptor ligands, or antimicrobial agents . The unique stereochemistry of the D-isomer is particularly relevant in studies focused on chiral recognition and drug development.
Interaction Studies
Research has indicated that modifications to the structure of 3-BOC-D-Dap-OMe HCl can influence its biological behavior. Interaction studies have shown that peptides synthesized from this compound can exhibit varying degrees of activity against specific enzymes and receptors . For instance, peptides incorporating D-amino acids have been studied for their potential roles in modulating integrin interactions, which are crucial in cell adhesion and signaling pathways .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 3-BOC-D-Dap-OMe HCl, it is beneficial to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Nβ-Boc-L-2,3-diaminopropionic acid methyl ester hydrochloride | C₉H₁₈N₂O₄·HCl | L-stereoisomer; different biological properties |
D,L-2,3-diaminopropionic acid | C₃H₈N₂O₂ | No protecting group; more reactive |
N-Boc-L-alanine | C₆H₁₃N₃O₂ | Contains only one amino group; simpler structure |
The presence of the Boc protecting group in 3-BOC-D-Dap-OMe HCl allows for greater stability during synthesis compared to its unprotected counterparts. Additionally, its specific stereochemistry contributes to distinct biological activities that may differ from other similar compounds .
Case Studies and Research Findings
Recent studies have explored the use of peptides derived from 3-BOC-D-Dap-OMe HCl in various therapeutic contexts. For example:
- Peptide Ligands for Integrins : Research has demonstrated that peptides containing D-amino acids can effectively modulate integrin interactions. These findings suggest potential applications in targeted therapies for diseases involving cell adhesion abnormalities .
- Antimicrobial Properties : Some derivatives synthesized from 3-BOC-D-Dap-OMe HCl have exhibited antimicrobial activity against various pathogens, highlighting its potential as a lead compound for developing new antimicrobial agents .
- Enzyme Inhibition Studies : Peptides incorporating this compound have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders .
Properties
IUPAC Name |
methyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4.ClH/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4;/h6H,5,10H2,1-4H3,(H,11,13);1H/t6-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJLJNFNXINTHS-FYZOBXCZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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